4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid
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Overview
Description
“4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C8H7BF2O4 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura cross-coupling reactions . This type of reaction is commonly used to form carbon-carbon bonds and is often used in the synthesis of biphenyl derivatives .
Molecular Structure Analysis
The molecular structure of “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” consists of a phenyl ring substituted with two fluorine atoms, a methoxycarbonyl group, and a boronic acid group . The molecular weight of the compound is 215.95 g/mol .
Chemical Reactions Analysis
As a boronic acid, “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” can participate in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . This reaction is often used in the synthesis of biphenyl derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” include a molecular weight of 215.95 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura (SM) coupling . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Organic Synthesis
“4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” is used in organic synthesis . It is used as a reagent for the synthesis of various organic compounds .
Ligandless Aerobic Fluoroalkylation
This compound is used as a reagent for ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
One-Pot ipso-Nitration
It is used as a reagent for one-pot ipso-nitration of arylboronic acids .
Copper-Catalyzed Nitration
This compound is used in copper-catalyzed nitration .
Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction
It is used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction .
Safety and Hazards
properties
IUPAC Name |
(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLXXNCMSJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid |
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